molecular formula C20H14F6N2O2 B11547936 1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-naphthalen-1-ylurea

1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-naphthalen-1-ylurea

Cat. No.: B11547936
M. Wt: 428.3 g/mol
InChI Key: YZSBYYGLWUYEHG-UHFFFAOYSA-N
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Description

1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-(naphthalen-1-yl)urea is a complex organic compound characterized by its unique structure, which includes a hexafluoropropoxy group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(naphthalen-1-yl)urea typically involves multiple steps, starting with the preparation of the hexafluoropropoxyphenyl intermediate. This intermediate is then reacted with naphthalen-1-yl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-(naphthalen-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or naphthyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-(naphthalen-1-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-(phenyl)urea
  • 1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-(naphthalen-2-yl)urea

Comparison: Compared to similar compounds, 1-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(naphthalen-1-yl)urea is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. The presence of the hexafluoropropoxy group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14F6N2O2

Molecular Weight

428.3 g/mol

IUPAC Name

1-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C20H14F6N2O2/c21-17(19(22,23)24)20(25,26)30-16-11-4-3-9-15(16)28-18(29)27-14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H,(H2,27,28,29)

InChI Key

YZSBYYGLWUYEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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